molecular formula C21H25ClN2O B5004366 (1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5004366
M. Wt: 356.9 g/mol
InChI Key: QKKMKQYQOYMGHX-UXHICEINSA-N
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Description

(1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the chlorophenyl and methylamino groups. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, (1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be used to study the effects of spirocyclic compounds on biological systems. It may serve as a probe to investigate receptor binding and signal transduction pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: shares similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.

    Spiroindolines: These compounds also feature a spirocyclic core and are known for their biological activity.

    Spirooxindoles: These compounds are used in medicinal chemistry for their potential therapeutic effects.

Properties

IUPAC Name

(1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-24(14-15-5-4-6-16(22)13-15)19-17-7-2-3-8-18(17)21(20(19)25)9-11-23-12-10-21/h2-8,13,19-20,23,25H,9-12,14H2,1H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKMKQYQOYMGHX-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)Cl)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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